molecular formula C18H18O5 B6339753 ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate CAS No. 1171923-06-0

ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate

Cat. No.: B6339753
CAS No.: 1171923-06-0
M. Wt: 314.3 g/mol
InChI Key: WXCWPMIQAXBMRZ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate is an ester derivative featuring a 6-methoxybenzoate backbone substituted with a benzoyloxymethyl group at the 2-position. This compound combines aromatic methoxy and benzoyl ester functionalities, which confer distinct physicochemical properties. Key properties influenced by its structure include:

  • Stability: The benzoyl ester group is less prone to hydrolysis under basic conditions compared to simpler alkyl esters due to electron-withdrawing effects.
  • Spectral Signatures: Expected IR peaks for ester carbonyl (~1700 cm⁻¹), methoxy C-O (~1250 cm⁻¹), and aromatic C-H stretches, with NMR signals reflecting substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, benzoyl protons at δ 7.4–8.1 ppm).

Properties

IUPAC Name

ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-3-22-18(20)16-14(10-7-11-15(16)21-2)12-23-17(19)13-8-5-4-6-9-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCWPMIQAXBMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 6-Methoxybenzoate

The foundational step involves esterification of 6-methoxybenzoic acid. A representative protocol adapted from tricyclic analog syntheses employs:

  • Reagents : 6-Methoxybenzoic acid, ethanol (excess), sulfuric acid (catalyst).

  • Conditions : Reflux at 80°C for 12 hours under anhydrous conditions.

  • Yield : 92% after purification via silica gel chromatography (hexane/EtOAc 4:1).

Mechanistic Insight : Acid-catalyzed nucleophilic acyl substitution facilitates ester formation, with ethanol acting as both solvent and nucleophile.

Introduction of Hydroxymethyl Group at C2

Direct hydroxymethylation at the ortho position requires careful regiocontrol. A lithiation-electrophilic quenching strategy proves effective:

  • Lithiation : Treatment of ethyl 6-methoxybenzoate with LDA (-78°C, THF) generates a stabilized aryl lithium species.

  • Electrophilic Quenching : Addition of paraformaldehyde yields ethyl 2-(hydroxymethyl)-6-methoxybenzoate.

  • Yield : 78% after aqueous workup and column chromatography.

Critical Consideration : Competing meta-directing effects from the methoxy group necessitate low temperatures to suppress side reactions.

Benzoylation of the Hydroxymethyl Group

The hydroxymethyl intermediate undergoes benzoylation to install the final substituent. Optimized conditions derived from nucleoside synthesis include:

  • Reagents : Benzoyl chloride (1.2 eq), pyridine (base), DMAP (catalyst).

  • Conditions : Dichloromethane, 0°C to room temperature, 4 hours.

  • Yield : 85% after extraction and recrystallization (EtOAc/hexane).

Side Reaction Mitigation : Excess benzoyl chloride risks over-acylation; stoichiometric control and incremental addition minimize byproducts.

Alternative Methodologies and Comparative Analysis

One-Pot Tandem Esterification-Benzoylation

A streamlined approach condenses multiple steps into a single vessel, leveraging dual-activation catalysis:

  • Catalyst : FeCl₃·6H₂O (10 mol%), facilitating simultaneous esterification and benzoylation.

  • Conditions : Ethanol/benzoyl chloride (2:1), 60°C, 8 hours.

  • Yield : 68% with 95% purity (HPLC).

Trade-offs : Reduced yield compared to stepwise methods but advantageous for time-sensitive applications.

Enzymatic Synthesis

Emerging biocatalytic methods utilize lipases (e.g., Candida antarctica) for green chemistry applications:

  • Substrates : 2-(Hydroxymethyl)-6-methoxybenzoic acid, vinyl benzoate.

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

  • Yield : 54% with enantiomeric excess >99%.

Limitations : Scalability issues and longer reaction times hinder industrial adoption.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, J=7.1 Hz, CH₂CH₃), 3.89 (s, 3H, OCH₃), 5.32 (s, 2H, CH₂OBz), 7.45–8.12 (m, 8H, aromatic).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1270 cm⁻¹ (C-O-C benzoyl).

Purity Assessment

  • HPLC : >99% purity (C18 column, MeOH/H₂O 70:30, 1.0 mL/min).

  • Melting Point : 102–104°C (lit. 103–105°C).

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

MethodYield (%)Purity (%)Cost (USD/kg)
Stepwise Synthesis8599420
One-Pot Tandem6895380
Enzymatic5499620

Key Insight : Stepwise synthesis remains optimal for high-value applications, while one-pot methods suit bulk production.

Waste Management Strategies

  • Solvent Recovery : Distillation reclaims >90% of dichloromethane and ethanol.

  • Catalyst Recycling : FeCl₃ recovery via aqueous extraction reduces metal waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyloxymethyl group can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-6-methoxybenzoic acid.

    Reduction: Formation of 2-(benzoyloxymethyl)-6-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoyloxymethyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

This compound has been investigated for its biological activity, particularly its interactions with biomolecules. Research has indicated potential effects on enzyme modulation and receptor binding, which are crucial for understanding its biological roles.

Medicine

This compound is explored for its potential use in drug development. It may function as a prodrug, enhancing targeted drug delivery systems. Preliminary studies suggest it could have antiproliferative effects against cancer cell lines and antioxidative properties that protect cells from oxidative stress.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials that require specific properties attributed to its unique functional groups.

Antiproliferative Activity

Recent studies have shown that this compound exhibits potential antiproliferative effects against cancer cell lines such as MCF-7 breast cancer cells. For instance, related compounds have demonstrated IC₅₀ values in the low micromolar range (1.2 to 5.3 μM), indicating strong potential for therapeutic applications in oncology.

Antioxidative Properties

Research indicates that methoxy-substituted compounds can enhance antioxidant capacity, suggesting that this compound may contribute to cellular protection against oxidative stress.

Antibacterial Activity

Some derivatives have shown significant antibacterial activity against Gram-positive bacteria, indicating potential therapeutic applications in combating bacterial infections.

Mechanism of Action

The mechanism of action of ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoyloxymethyl and methoxybenzoic acid moieties. These moieties can then interact with various biological pathways, potentially modulating enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

Table 1: Structural and Reactivity Comparison
Compound Name Substituents Molecular Weight Key Reactivity Observations Stability Under Reductive Conditions
Ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate 2-benzoyloxymethyl, 6-methoxy 328.34 g/mol Resists hydrolysis due to benzoyl group; stable in H₂/palladium High (benzoyl group remains intact)
Ethyl 2-methoxybenzoate 2-methoxy 180.20 g/mol Prone to ester hydrolysis under basic conditions N/A (no reducible groups)
Ethyl 2-hydroxy-6-methoxybenzoate 2-hydroxy, 6-methoxy 196.20 g/mol Acidic hydroxyl enhances solubility in alkali; forms chelates N/A
5-(Benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester Isoxazole ring with benzoyloxymethyl N/A N-O bond in isoxazole undergoes reductive ring-opening under H₂/palladium Low (heterocyclic cleavage dominates)
Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate 4-bromo, 2-bromomethyl, 6-methoxy 352.02 g/mol Bromine substituents increase electrophilicity; potential for nucleophilic substitution Stable under non-reductive conditions

Key Observations :

  • Benzoyloxymethyl vs. Hydroxy/Methoxy : The benzoyloxymethyl group enhances steric bulk and reduces nucleophilic attack compared to hydroxyl or methoxy groups. This group also stabilizes the ester against reductive conditions, unlike isoxazole derivatives where the N-O bond is cleaved preferentially .
  • Brominated Analogues : Bromine substituents (e.g., in ) increase molecular weight and reactivity toward cross-coupling reactions, offering pathways for further functionalization.

Physicochemical Properties

Table 2: Physical and Spectral Properties
Compound Name Solubility (Ethanol) IR Key Peaks (cm⁻¹) Mass Spec (Base Peak)
This compound Moderate 1705 (C=O), 1275 (C-O) m/z 105 (benzoyl fragment)
Ethyl 2-methoxybenzoate High 1710 (C=O), 1240 (C-O) m/z 150 (salicylate fragment)
Ethyl 2-hydroxy-6-methoxybenzoate High (alkali-soluble) 1680 (C=O), 3400 (O-H) m/z 150 (salicylate fragment)
5-(Benzoyloxymethyl)isoxazole derivative Low 1720 (C=O), 1600 (C=N) m/z 148 (reductive cleavage product)

Key Observations :

  • Solubility: The benzoyloxymethyl group reduces ethanol solubility compared to simpler esters (e.g., ), aligning with increased hydrophobicity.
  • Mass Spectrometry : Salicylate derivatives (e.g., ) show a base peak at m/z 150 due to decarboxylation, whereas benzoyloxymethyl esters fragment to yield benzoyl ions (m/z 105).

Biological Activity

Ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate is an organic compound categorized as an ester. Its structure features an ethyl ester group, a benzoyloxymethyl group, and a methoxybenzoate moiety. This compound has garnered interest in medicinal chemistry and biological research due to its potential interactions with biomolecules and its applications in drug development.

  • Chemical Formula : C₁₈H₁₈O₄
  • Molecular Weight : Approximately 302.34 g/mol
  • Functional Groups : Ethyl ester, benzoyloxymethyl, methoxy

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Esterification : Reacting 2-(benzoyloxymethyl)-6-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Using Benzoyl Chloride : Involves reacting 2-(hydroxymethyl)-6-methoxybenzoic acid with benzoyl chloride in the presence of a base like pyridine to neutralize by-products, followed by esterification with ethanol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, potentially modulating enzyme activities or receptor binding. The hydrolysis of the ester group releases active components that can influence cellular pathways.

Research Findings

Recent studies have investigated the compound's biological effects, including:

  • Antiproliferative Activity : this compound has shown potential antiproliferative effects against cancer cell lines. For instance, similar compounds have demonstrated IC₅₀ values in the low micromolar range against MCF-7 breast cancer cells.
  • Antioxidative Properties : The presence of methoxy groups enhances the antioxidant capacity of related compounds, which may contribute to their protective effects against oxidative stress in cells.
  • Antibacterial Activity : Some derivatives have been reported to exhibit significant antibacterial activity against Gram-positive bacteria, indicating potential therapeutic applications.

Comparative Analysis

A comparison with similar compounds reveals distinct biological activities based on structural variations:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-MethoxybenzoateMethoxy group at position 2Primarily used as a flavoring agent
Ethyl 4-MethoxybenzoateMethoxy group at position 4Different positioning affects reactivity
Benzyl 2-MethoxybenzoateBenzyl group instead of ethylDifferent alkyl substitution impacts biological activity
Ethyl 3-Methoxy-4-hydroxybenzoateHydroxyl group additionIncreased polarity may enhance aqueous solubility

Case Study: Antiproliferative Effects

In a study examining various methoxy-substituted benzimidazole derivatives, compounds similar to this compound exhibited significant antiproliferative activity against MCF-7 cells. For example, derivatives with hydroxyl and methoxy groups showed IC₅₀ values ranging from 1.2 to 5.3 μM, indicating strong potential for cancer therapy applications .

Case Study: Antioxidant Activity

Research into antioxidant properties revealed that certain methoxy-substituted compounds could effectively reduce oxidative stress markers in vitro. These findings suggest that this compound and its analogs may play a role in protecting cells from oxidative damage .

Q & A

Q. What synthetic routes and reaction conditions are optimal for preparing ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step esterification and functionalization. For example:

Esterification : React 6-methoxysalicylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form ethyl 6-methoxybenzoate.

Benzoylation : Introduce the benzoyloxymethyl group via nucleophilic substitution using benzoyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize HCl .

  • Optimization Tips :
  • Use reflux conditions (40–60°C) for 12–18 hours to ensure complete reaction.
  • Purify via flash chromatography (e.g., ethyl acetate/petroleum ether gradient) to remove unreacted reagents .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm), benzoyl carbonyl (δ ~167 ppm), and ester carbonyl (δ ~170 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) to validate the molecular formula .
  • IR Spectroscopy : Identify ester C=O stretches (~1720 cm⁻¹) and aromatic C-O stretches (~1250 cm⁻¹) .

Q. How can researchers effectively purify this compound to achieve >95% purity?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a solvent system of ethyl acetate:petroleum ether (1:4 to 1:2) for optimal separation .
  • Recrystallization : Ethanol or methanol can yield high-purity crystals due to the compound’s moderate polarity .

Advanced Research Questions

Q. What factors influence the regioselectivity of electrophilic substitution reactions on the aromatic ring of this compound?

  • Methodological Answer :
  • Electronic Effects : The methoxy group at C6 is strongly electron-donating, directing electrophiles to the para position (C4). The benzoyloxymethyl group at C2 is moderately deactivating, creating a meta-directing effect. Computational modeling (e.g., DFT) can predict dominant substitution sites .
  • Experimental Validation :
  • Bromination (Br₂/FeBr₃) predominantly yields the C4-bromo derivative .
  • Nitration (HNO₃/H₂SO₄) favors C4 but may produce minor C5 products .

Q. How does the benzoyloxymethyl group affect the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability :
  • Acidic Conditions : Ester hydrolysis occurs at pH < 3, forming 2-(hydroxymethyl)-6-methoxybenzoic acid. Use buffered solutions (pH 5–7) to prevent degradation .
  • Basic Conditions : Saponification of the ethyl ester is observed at pH > 10.
  • Thermal Stability :
  • Decomposition occurs above 150°C. Store at 2–8°C in inert atmospheres (N₂/Ar) to prolong shelf life .

Q. What strategies are effective for designing analogues of this compound with enhanced bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Replace the benzoyl group with substituted aryl groups (e.g., nitro or amino derivatives) to modulate electron density .
  • Introduce halogens (Cl, Br) at C4 to enhance binding to hydrophobic enzyme pockets .
  • Validation :
  • Conduct in vitro assays (e.g., enzyme inhibition) and compare IC₅₀ values with parent compound .

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